![molecular formula C16H21BrN2O2 B5866433 4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5866433.png)
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide, also known as BCPICA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. This compound has also been found to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to neurodegeneration and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in scientific research studies. In cancer research, this compound has been shown to induce cell cycle arrest and inhibit the expression of genes involved in cancer growth and metastasis. In neuroprotection research, this compound has been found to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells involved in inflammation.
実験室実験の利点と制限
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize and purify, making it a useful compound for scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments or applications.
将来の方向性
There are several future directions for research on 4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide. In cancer research, further studies are needed to determine the efficacy and safety of this compound as a potential cancer treatment. In neuroprotection research, future studies could explore the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, future studies could investigate the potential use of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic properties in cancer treatment, neuroprotection, and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of this compound, but its stability and solubility make it a promising compound for future studies.
合成法
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-1,2-phenylenediamine with 3-cyclohexylpropanoyl chloride, followed by the reaction of the resulting product with benzoic acid and ammonium hydroxide. The final product is obtained through recrystallization and purification.
科学的研究の応用
4-bromo-N'-[(3-cyclohexylpropanoyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic properties in a variety of scientific research fields, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or cell death, in cancer cells. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-9-7-13(8-10-14)16(18)19-21-15(20)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIVCQXMDHEOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

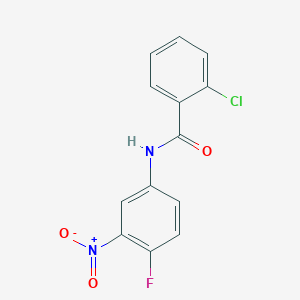
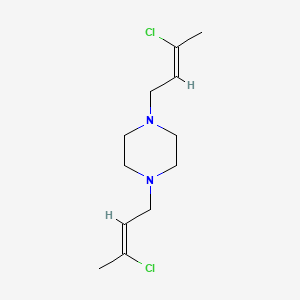
![1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
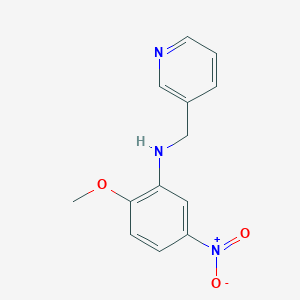
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
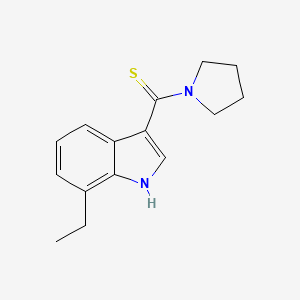
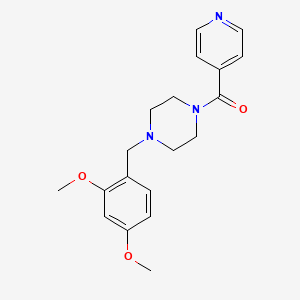
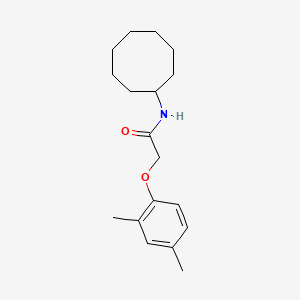
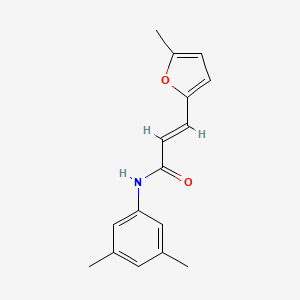
![2-(3-methylphenyl)-3-[3-(4-morpholinyl)propyl]-4(3H)-quinazolinone](/img/structure/B5866405.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5866406.png)
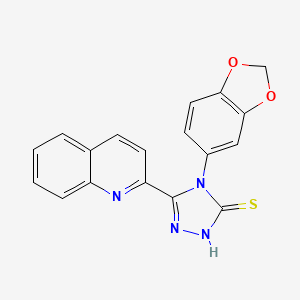
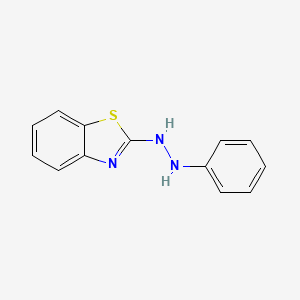
![4-[1-(5-methoxy-2-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5866446.png)